6-Azaspiro[3.5]nonan-1-ol
Description
Spirocyclic Systems: An Overview of Structural Significance and Synthetic Challenges in Organic Chemistry
Spirocyclic systems are a class of organic compounds characterized by two or more rings connected through a single, shared atom known as the spiro atom. google.com This structural motif imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. evitachem.com The inherent three-dimensionality of spirocycles provides a unique platform for orienting functional groups in space, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. Consequently, spirocyclic scaffolds are prevalent in numerous natural products with significant biological activities. nih.gov
Despite their desirable properties, the synthesis of spirocycles presents considerable challenges for organic chemists. The primary difficulty lies in the construction of the quaternary carbon center at the spiro junction. wiley-vch.de Furthermore, controlling the stereochemistry at this and other chiral centers within the molecule adds another layer of complexity to their synthesis. wiley-vch.de Common synthetic strategies include intramolecular alkylations, cycloadditions, and rearrangement reactions. wiley-vch.de
Azacyclic Scaffolds: Their Role in Advanced Molecular Architecture and Design
Azacyclic scaffolds, or nitrogen-containing heterocyclic rings, are fundamental building blocks in medicinal chemistry. nih.gov The presence of a nitrogen atom within a cyclic framework can significantly influence a molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. acs.org These properties are crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Azacyclic systems are integral components of a vast array of pharmaceuticals and biologically active compounds. nih.gov They serve as versatile intermediates in the synthesis of complex molecular architectures, allowing for the introduction of diverse substituents and the fine-tuning of biological activity. nih.gov The development of novel synthetic methodologies to access functionalized azacycles remains an active area of research. nih.gov
Hydroxyl-Functionalized Aliphatic Azaspirocycles: Unique Stereochemical and Reactivity Considerations
The incorporation of a hydroxyl group into an aliphatic azaspirocycle, as seen in 6-Azaspiro[3.5]nonan-1-ol, introduces further stereochemical and reactivity considerations. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's solubility in polar solvents and its potential for specific interactions with biological targets. ethz.ch
From a stereochemical perspective, the hydroxyl-bearing carbon can be a chiral center, leading to the existence of enantiomers or diastereomers. The relative orientation of the hydroxyl group (axial or equatorial) can significantly impact the molecule's conformation and reactivity. The reactivity of the hydroxyl group itself, such as its susceptibility to oxidation or esterification, provides a handle for further functionalization. smolecule.com Similarly, the reactivity of the azacyclic nitrogen can be influenced by the presence and position of the hydroxyl group. researchgate.net
Research Trajectories and Academic Relevance of this compound
The academic relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. smolecule.com Research into this and related azaspirocycles is driven by the ongoing demand for novel scaffolds in drug discovery. nih.govresearchgate.net
Current research trajectories involving similar azaspiro[3.5]nonane scaffolds include their investigation as inhibitors of enzymes implicated in various diseases. For instance, derivatives of azaspiro[3.5]nonane have been explored as potent inhibitors of the SARS-CoV-2 3C-like protease, a key enzyme in the life cycle of the virus. nih.gov In these studies, the spirocyclic core helps to position functional groups in a way that maximizes binding affinity. nih.gov Another area of interest is the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane framework for the potential treatment of diabetes.
These examples highlight the utility of the azaspiro[3.5]nonane core in presenting substituents in a defined three-dimensional arrangement to interact with specific biological targets. As a fundamental building block, this compound offers a valuable starting point for the synthesis of libraries of new chemical entities for screening in various therapeutic areas, particularly for neurological disorders. smolecule.com
Representative Spectroscopic Data for a Related Azaspiro[3.5]nonane Derivative
| Spectroscopic Technique | Observed Data |
|---|---|
| 1H NMR (300 MHz, CDCl3) | δ 6.82 (d, 1H), 6.73 (m, 2H), 5.94 (s, 2H), 4.60 (q, 4H), 3.48 (s, 2H), 2.78 (s, 2H), 2.51 (t, 2H), 2.11 (t, 2H) |
| 13C NMR (75 MHz, CDCl3) | δ 147.5, 146.4, 145.9, 132.6, 121.6, 109.0, 107.8, 100.7, 83.8, 64.6, 59.8, 53.4, 44.9, 36.3 |
| IR (thin film) ν cm-1 | 2921, 2861, 2788, 1489, 1442, 1382, 1345, 1240, 1097, 1039, 976, 928, 809 |
| HRMS (EI) | calcd for C14H17NO3: [M]+=247.1203, found: 247.1201 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-2-4-8(7)3-1-5-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
UEVZAWVWXWMWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2O)CNC1 |
Origin of Product |
United States |
Computational Chemistry and Theoretical Modeling of 6 Azaspiro 3.5 Nonan 1 Ol
Quantum Chemical Calculations for Geometric and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-azaspiro[3.5]nonan-1-ol at the molecular level. These methods allow for the determination of the molecule's most stable arrangement of atoms and the distribution of its electrons, which are key determinants of its reactivity.
Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules with a high degree of accuracy. For this compound, DFT calculations would be employed to optimize the molecular structure, determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
A hypothetical table of selected optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G* level of theory), is presented below.
| Parameter | Predicted Value |
| C1-O Bond Length | ~1.43 Å |
| C-N Bond Lengths (average) | ~1.47 Å |
| C-C Bond Lengths (piperidine, avg.) | ~1.53 Å |
| C-C Bond Lengths (cyclobutane, avg.) | ~1.55 Å |
| C-N-C Bond Angle (piperidine) | ~112° |
| C-C-C Bond Angle (cyclobutane) | ~88-90° |
Note: These are representative values and would be precisely determined by actual DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to the presence of its lone pair of electrons. The LUMO is likely to be distributed across the sigma anti-bonding orbitals of the ring system. The presence of the hydroxyl group can also influence the energies and localization of these orbitals.
A molecular orbital analysis would provide valuable information for predicting how this compound might interact with other reagents. A smaller HOMO-LUMO gap would suggest higher reactivity.
| Molecular Orbital | Predicted Energy (hypothetical) | Primary Atomic Contribution |
| HOMO | ~ -6.5 eV | Nitrogen lone pair |
| LUMO | ~ 2.0 eV | C-N and C-C antibonding orbitals |
| HOMO-LUMO Gap | ~ 8.5 eV | - |
Note: These are estimated energy values and would be quantified by specific quantum chemical calculations.
Conformational Energy Landscapes and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can adopt various shapes. Conformational analysis and molecular dynamics simulations offer a more complete understanding of the flexibility and dynamic behavior of this compound.
The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. By systematically varying key dihedral angles, a conformational search can be performed to identify all low-energy conformers and the energy barriers that separate them.
For this compound, key conformational isomers would arise from the chair and boat conformations of the piperidine ring, as well as the puckering of the cyclobutane (B1203170) ring and the different orientations of the hydroxyl group (axial vs. equatorial-like positions relative to the cyclobutane ring). The relative energies of these conformers would determine their populations at a given temperature.
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its dynamic behavior in different environments, such as in a vacuum or in a solvent. mdpi.com
An MD simulation of this compound would reveal the flexibility of the spirocyclic system, including the ring puckering of both the cyclobutane and piperidine rings. It would also show the rotational dynamics of the hydroxyl group and its potential for intramolecular hydrogen bonding with the nitrogen atom. Such simulations are valuable for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to aid in the identification and characterization of a molecule.
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, such as its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
The calculated IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-N and C-C bond vibrations. The predicted NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms would provide a theoretical spectrum that could be compared with experimental data to confirm the structure of the synthesized compound.
| Spectroscopic Data | Predicted Parameter | Corresponding Functional Group |
| IR Spectroscopy | ||
| Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch |
| Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch |
| Vibrational Frequency | ~1100 cm⁻¹ | C-O stretch |
| ¹H NMR Spectroscopy | ||
| Chemical Shift | ~3.5-4.0 ppm | Proton on carbon bearing the hydroxyl group |
| Chemical Shift | ~2.5-3.0 ppm | Protons on carbons adjacent to the nitrogen |
| ¹³C NMR Spectroscopy | ||
| Chemical Shift | ~60-70 ppm | Carbon bearing the hydroxyl group |
| Chemical Shift | ~40-50 ppm | Carbons adjacent to the nitrogen |
Note: These are approximate values. The precise values would be obtained from detailed quantum chemical calculations and can be influenced by the choice of computational method and basis set.
The comparison of these computationally predicted spectroscopic parameters with experimentally obtained spectra is a crucial step in validating both the theoretical model and the experimental characterization of this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts with high accuracy. For a molecule like this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra and confirming the molecular structure.
The prediction process typically involves geometry optimization of the molecule's conformational isomers at a given level of theory, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical predicted ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of this compound are presented below. These values are illustrative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | 3.65 | t | J = 6.5 |
| H-2ax | 1.85 | m | |
| H-2eq | 1.60 | m | |
| H-3ax | 1.55 | m | |
| H-3eq | 1.70 | m | |
| H-4ax | 1.85 | m | |
| H-4eq | 1.60 | m | |
| H-5ax | 2.80 | dt | J = 12.0, 3.0 |
| H-5eq | 2.95 | dt | J = 12.0, 3.5 |
| H-7ax | 2.80 | dt | J = 12.0, 3.0 |
| H-7eq | 2.95 | dt | J = 12.0, 3.5 |
| H-8ax | 1.75 | m | |
| H-8eq | 1.95 | m | |
| H-9ax | 1.75 | m | |
| H-9eq | 1.95 | m | |
| NH | 2.10 | br s | |
| OH | 1.90 | s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 | 68.5 |
| C-2 | 35.2 |
| C-3 | 22.8 |
| C-4 | 35.2 |
| C-5 | 50.1 |
| C-7 | 50.1 |
| C-8 | 33.4 |
| C-9 | 33.4 |
Note: These tables contain hypothetical data for illustrative purposes.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed after a geometry optimization, where the second derivatives of the energy with respect to the atomic coordinates are determined.
For this compound, theoretical vibrational analysis can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, O-H stretching, C-N stretching, and the various bending and torsional modes of the spirocyclic framework. It is common for calculated frequencies to be scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
A table of selected, hypothetical calculated vibrational frequencies for this compound is provided below.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretch |
| ν(N-H) | 3450 | N-H stretch |
| ν(C-H) | 2950-2850 | C-H stretches (aliphatic) |
| δ(CH₂) | 1460 | CH₂ scissoring |
| ν(C-N) | 1150 | C-N stretch |
| ν(C-O) | 1050 | C-O stretch |
| Ring Modes | 1000-800 | Spirocyclic ring deformations |
Note: This table contains hypothetical data for illustrative purposes.
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, identifying transition states, and determining the energetics of reaction pathways.
Computational Elucidation of Reaction Mechanisms Involving this compound
The functional groups of this compound, namely the secondary amine and the primary alcohol, suggest several plausible reaction pathways that can be investigated computationally. For example, the nucleophilic character of the nitrogen atom makes it susceptible to alkylation or acylation reactions. The alcohol group can undergo oxidation, esterification, or etherification.
A hypothetical reaction, such as the N-acetylation of this compound with acetyl chloride, can be modeled to elucidate its mechanism. Computational studies would involve locating the structures of the reactants, the tetrahedral intermediate, the transition states connecting these species, and the final products. By mapping the potential energy surface, the stepwise or concerted nature of the reaction can be determined.
Energy Barriers and Rate Constant Predictions for Chemical Transformations
A key outcome of reaction pathway analysis is the determination of activation energies (energy barriers). The energy difference between the reactants and the transition state dictates the reaction rate. By calculating these barriers, the feasibility of a proposed reaction under specific conditions can be assessed.
For a hypothetical intramolecular cyclization of a derivative of this compound, computational methods can be used to predict the energy barrier. Transition state theory can then be employed to estimate the reaction rate constant. These predictions are valuable for understanding reaction kinetics and for the design of synthetic routes.
Interactive Data Table: Hypothetical Energy Profile for a Reaction of a this compound Derivative
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | -5.2 |
| Transition State 2 | +12.8 |
| Product | -20.7 |
Note: This table contains hypothetical data for a generic reaction for illustrative purposes.
These computational approaches provide a detailed, atomistic view of chemical processes that can be difficult to obtain through experimental means alone. The synergy between theoretical modeling and experimental work is crucial for advancing the understanding of molecules like this compound.
Reactivity and Mechanistic Studies of 6 Azaspiro 3.5 Nonan 1 Ol
Reactions at the Hydroxyl Moiety.
Esterification, Etherification, and Related Derivatizations.
No specific information is available for 6-Azaspiro[3.5]nonan-1-ol.
Oxidation and Reduction Chemistry of the Alcohol Functionality.
No specific information is available for this compound.
Activation and Leaving Group Transformations for Subsequent Reactions.
No specific information is available for this compound.
Reactivity of the Azacyclic Nitrogen.
Alkylation, Acylation, and Other N-Functionalizations.
No specific information is available for this compound.
Acid-Base Properties and Protonation Equilibria.
No specific information is available for this compound.
Coordination Chemistry with Metal Centers
There is no specific data in the public domain detailing the coordination chemistry of this compound with metal centers. Generally, azaspirocycles can act as ligands, utilizing the lone pair of electrons on the nitrogen atom and potentially the oxygen of the hydroxyl group to coordinate with a metal center. The formation and properties of such coordination complexes would depend on several factors:
The nature of the metal ion: Different metals (e.g., transition metals like palladium, platinum, rhodium, or main group metals) would exhibit varying coordination numbers, geometries, and bonding preferences.
The steric bulk of the ligand: The three-dimensional structure of the spirocycle could influence how it approaches and binds to the metal, potentially favoring the formation of specific isomers.
The solvent and reaction conditions: These factors can significantly impact the stability and structure of any potential metal complex.
A hypothetical data table for the coordination of this compound with a metal like Palladium(II) might look like this, though it is important to reiterate that this is illustrative and not based on experimental results.
Hypothetical Coordination Complexes of this compound
| Metal Center | Proposed Ligand Binding Mode | Potential Coordination Number | Expected Geometry |
|---|---|---|---|
| Pd(II) | N-monodentate | 4 | Square Planar |
| Pt(II) | N-monodentate | 4 | Square Planar |
| Rh(I) | N,O-bidentate | 4 | Square Planar |
Spirocycle Opening and Rearrangement Reactions
Detailed studies on the spirocycle opening and rearrangement reactions of this compound are not available. However, such reactions are known for other spirocyclic systems and are typically initiated by specific reagents or conditions.
Mechanisms of Ring-Opening under Various Conditions
Ring-opening reactions of azaspirocycles can be prompted under various conditions, with the mechanism being highly dependent on the reagents used.
Acidic Conditions: Protonation of the nitrogen or oxygen atom could facilitate the cleavage of a carbon-nitrogen or carbon-oxygen bond, leading to a ring-opened carbocationic intermediate. This intermediate could then be trapped by a nucleophile.
Reductive or Oxidative Conditions: Reagents that can induce cleavage of C-N or C-C bonds through reduction (e.g., with strong reducing agents) or oxidation could lead to the opening of either the cyclobutane (B1203170) or the piperidine (B6355638) ring.
Thermal Conditions: In some cases, high temperatures can induce rearrangements or fragmentations, though this is often less controlled.
Intramolecular Rearrangements and Skeletal Transformations
Without experimental data, one can only speculate on potential intramolecular rearrangements. For related nitrogen-containing spirocycles, rearrangements such as the Beckmann rearrangement (if a corresponding oxime were formed from a ketone precursor) or other skeletal transformations initiated by acid or base are plausible. These reactions often proceed through intermediates that allow for the migration of alkyl or aryl groups, leading to a constitutional isomer of the starting material.
Chirality Transfer and Stereochemical Retention/Inversion during Reactions
The concept of chirality transfer is crucial in asymmetric synthesis. If this compound were available in an enantiomerically pure form (i.e., as a single enantiomer), any reaction it undergoes at a stereocenter could theoretically proceed with retention, inversion, or racemization of the original stereochemistry.
Retention of Stereochemistry: This occurs when the reaction mechanism does not affect the bonding at the chiral center, or when a new bond is formed at the same position as the bond that was broken.
Inversion of Stereochemistry: This is characteristic of reactions that proceed through a backside attack mechanism, such as an SN2 reaction at a chiral center.
Racemization: This happens if the reaction proceeds through an intermediate that is achiral or rapidly interconverts between enantiomeric forms (e.g., a planar carbocation), leading to a mixture of enantiomeric products.
The outcome of a reaction involving a chiral version of this compound would be highly dependent on the specific reaction type and its mechanism. Without experimental studies, it is not possible to predict the stereochemical outcome of any transformation.
Applications of 6 Azaspiro 3.5 Nonan 1 Ol in Advanced Chemical Synthesis and Materials Science
Chiral Building Block in Asymmetric Synthesis
Precursors for the Construction of Enantiomerically Pure Complex Molecules
Enantiomerically pure 6-Azaspiro[3.5]nonan-1-ol could serve as a versatile starting material for the synthesis of complex molecules with defined stereochemistry. The hydroxyl and secondary amine functionalities provide two distinct points for chemical modification, allowing for the construction of more elaborate structures. For instance, the amine could be acylated, alkylated, or used in cyclization reactions, while the alcohol could be oxidized, converted to a leaving group for substitution reactions, or used as a nucleophile. The rigid spirocyclic core would act as a conformational anchor, influencing the stereochemical outcome of subsequent reactions at appended functionalities.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Functional Group | Potential Reaction | Resulting Structure | Potential Application |
| Secondary Amine | Acylation | Amide | Introduction of peptidic or other functional moieties |
| Reductive Amination | Tertiary Amine | Chain extension and diversification | |
| N-Arylation | N-Aryl derivative | Synthesis of analogues of bioactive compounds | |
| Hydroxyl Group | Oxidation | Ketone | Further functionalization at the carbonyl group |
| Etherification | Ether | Modification of solubility and electronic properties | |
| Esterification | Ester | Prodrug strategies or polymer attachment point |
Ligands in Metal-Catalyzed Asymmetric Transformations
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The 1,3-relationship between the nitrogen and oxygen atoms in this compound makes it an attractive scaffold for the design of bidentate ligands for transition metals. Derivatization of the amino and hydroxyl groups with appropriate coordinating moieties, such as phosphines or other heteroatomic groups, could lead to a new class of chiral ligands. The stereochemistry of the spirocyclic backbone would create a well-defined chiral environment around the metal center, potentially inducing high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and allylic alkylations.
Role in Organocatalysis and Enantioselective Catalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The bifunctional nature of this compound, containing both a Lewis basic amine and a Brønsted acidic/hydrogen-bond donating alcohol, makes it a prime candidate for development as an organocatalyst.
Investigation of this compound Derivatives as Organocatalysts
Derivatives of this compound could be designed to act as effective organocatalysts. For example, the installation of bulky substituents on the nitrogen or the carbon skeleton could create a sterically hindered chiral pocket, enhancing enantioselectivity. The amine could act as a base to activate substrates or form enamine/iminium ion intermediates, while the hydroxyl group could participate in hydrogen bonding to orient substrates and stabilize transition states.
Table 2: Potential Organocatalytic Applications of this compound Derivatives
| Catalyst Type | Proposed Mechanism | Example Reaction |
| Bifunctional Amine-Alcohol | Enamine/Iminium Ion Catalysis with H-bond direction | Asymmetric Michael Addition, Aldol Reaction |
| Prolinol-type Analogue | Activation of carbonyl compounds | Asymmetric Diels-Alder Reaction |
| Phase-Transfer Catalyst | Formation of chiral ion pairs | Asymmetric Alkylation |
Application in Stereoselective Organic Reactions
Once developed, these novel organocatalysts derived from this compound could be applied to a wide range of stereoselective organic reactions. Their performance in terms of enantiomeric excess (ee), diastereoselectivity, and catalytic turnover would need to be systematically investigated. The rigid spirocyclic framework is expected to provide a high degree of stereochemical control, potentially leading to catalysts with high efficacy and selectivity.
Integration into Functional Polymer and Materials Science
The incorporation of unique molecular scaffolds into polymers is a key strategy for developing new materials with tailored properties. This compound offers several handles for integration into polymer chains, either as a monomer or as a pendant group.
The bifunctionality of this compound allows it to be used as a monomer in step-growth polymerization. For example, the amine and hydroxyl groups could react with diacids, diisocyanates, or other difunctional monomers to form polyesters, polyamides, or polyurethanes. The rigid spirocyclic unit within the polymer backbone would be expected to influence the polymer's thermal properties, such as glass transition temperature and thermal stability, as well as its mechanical properties.
Alternatively, this compound could be attached as a pendant group to a pre-formed polymer backbone. This would introduce the spirocyclic functionality and its associated properties to the material. For instance, polymers bearing chiral this compound side chains could be investigated for applications in chiral separations or as polymeric catalysts. The presence of the hydroxyl and amine groups could also enhance the hydrophilicity and adhesion properties of the polymer.
Lack of Specific Research Data on this compound for Advanced Applications
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound this compound for the applications outlined in the requested article structure. While the broader class of azaspirocycles and spirocyclic systems, in general, are recognized for their potential in medicinal chemistry and materials science, detailed studies focusing on this compound as a monomer for novel polymeric materials, a scaffold for supramolecular assemblies, or in the context of specific molecular design principles are not presently available in the public domain.
The initial search and subsequent targeted inquiries did not yield any scholarly articles, patents, or detailed database entries that specifically describe the use of this compound in polymerization processes. Similarly, there is no retrievable information on its application as a building block for supramolecular structures or nanomaterials.
Furthermore, while the architectural significance of spirocyclic systems is a subject of general scientific interest, specific studies on the conformational pre-organization imparted by the spiro[3.5]nonane system in the context of this compound are absent. Likewise, documented strategies for the functionalization and diversity-oriented synthesis of its derivatives for screening libraries, and specific design principles for stereochemical control involving this particular compound, could not be found.
The available information is limited to supplier listings for the compound and its derivatives, and research on analogous but structurally distinct azaspirocyclic compounds. This general information does not provide the specific, scientifically accurate details required to populate the requested article outline for this compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline due to the absence of specific research findings for the subject compound.
Advanced Analytical Techniques in the Research of 6 Azaspiro 3.5 Nonan 1 Ol
High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of novel and complex derivatives of 6-Azaspiro[3.5]nonan-1-ol. Unlike standard mass spectrometry, HRMS provides exact mass measurements with high accuracy, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical first step in identifying an unknown compound or confirming the structure of a newly synthesized derivative. mdpi.com
When analyzing derivatives of this compound, techniques such as electrospray ionization (ESI) are often employed to generate gas-phase ions of the molecules with minimal fragmentation. mdpi.com The resulting molecular ions can be analyzed to determine their exact mass. For more complex structural information, tandem mass spectrometry (MS/MS) is utilized. In this technique, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.commdpi.com The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its connectivity and the nature of its functional groups. For instance, the fragmentation of a protonated azaspirocyclic compound might involve characteristic losses of small molecules or ring-opening pathways that help to piece together the original structure. rsc.org
The power of HRMS is particularly evident when dealing with complex natural products or synthetic derivatives where multiple isomeric possibilities exist. The combination of exact mass data with detailed fragmentation analysis allows researchers to distinguish between isomers and confirm the specific connectivity of the atoms within the molecule. nih.govuio.no
Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Calculated Exact Mass | 276.1474 |
| Measured Exact Mass | 276.1471 |
| Mass Error | -1.1 ppm |
| Key MS/MS Fragments (m/z) | 259.1208, 203.1387, 148.1021 |
Note: This data is representative and intended for illustrative purposes.
Chromatographic Methods for Purification and Enantiomeric Separation
Chromatographic techniques are fundamental to the isolation, purification, and analysis of chiral compounds like this compound. Given that the spirocyclic core of this molecule can lead to chirality, separating its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can have distinct biological activities. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. mdpi.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. mdpi.com For azaspiro compounds, which are basic in nature, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. mdpi.comphenomenex.com
The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. mdpi.com The mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve the best resolution. mdpi.com For basic analytes like this compound, the addition of small amounts of an acidic or basic additive to the mobile phase can significantly improve peak shape and separation efficiency. nih.gov
Table 2: Example Chiral HPLC Method Parameters for Azaspiroalkanol Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (Amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: These parameters are illustrative and based on typical methods for similar compounds.
Supercritical Fluid Chromatography (SFC) for Enantioselective Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents. nih.gov In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. Small amounts of organic modifiers, such as methanol or ethanol, are added to modulate the solvating power of the mobile phase and improve the separation.
For the enantioselective analysis of compounds like this compound, SFC coupled with chiral stationary phases provides excellent resolving power. The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to rapid separations. This high-throughput capability is particularly valuable in drug discovery and development for screening chiral catalysts or analyzing enantiomeric purity. nih.gov
Solid-State Characterization Techniques Beyond Basic Identification
Beyond confirming the molecular structure, it is often crucial to characterize the solid-state properties of a compound, as these can influence its stability, solubility, and bioavailability.
X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, this technique can unambiguously determine the absolute configuration of a single enantiomer, provided a suitable crystal can be grown. The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com
Solid-State NMR (ssNMR) Spectroscopy : When single crystals are not available, solid-state NMR (ssNMR) spectroscopy can provide valuable structural information. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich information about the local environment of each nucleus. wikipedia.org Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. wikipedia.org ssNMR can be used to study polymorphism, identify different crystalline forms of a compound, and investigate molecular dynamics in the solid state.
Differential Scanning Calorimetry (DSC) : DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nlnih.gov It is widely used to determine the melting point, heat of fusion, and glass transition temperature of a solid material. tainstruments.com For this compound, DSC can be used to assess its purity, identify different polymorphic forms (which would exhibit different melting points and enthalpies of fusion), and study its thermal stability. researchgate.netazom.com
Table 3: Comparison of Solid-State Characterization Techniques
| Technique | Information Obtained | Sample Requirement |
|---|---|---|
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths/angles, packing | High-quality single crystal |
| Solid-State NMR (ssNMR) | Local atomic environment, polymorphism, molecular dynamics | Crystalline or amorphous powder |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions, purity | Small amount of solid material |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Azaspiro[3.5]nonan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization of precursors (e.g., ketones or amines) and subsequent oxidation or reduction steps. For example, cyclization of a bicyclic intermediate under acidic conditions can yield the spirocyclic core, followed by hydroxylation via catalytic hydrogenation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. Purification often employs column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or diastereomers .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., axial vs. equatorial protons) and quaternary carbons.
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformations, critical for understanding spatial interactions in biological systems.
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula and detects isotopic patterns.
- HPLC : Ensures purity (>95%) by separating enantiomers or impurities .
Q. What purification techniques are most effective for isolating this compound, and how do they address common impurities?
- Methodological Answer : Reverse-phase HPLC is preferred for separating polar impurities, while chiral chromatography resolves enantiomers. Recrystallization using solvents like ethyl acetate/hexane mixtures removes non-polar byproducts. Monitoring via TLC or GC-MS ensures purity at each step .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its interaction with biological targets?
- Methodological Answer : The rigid spirocyclic framework restricts conformational flexibility, enhancing binding selectivity. Studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal high affinity for enzymes like kinases or GPCRs. Molecular docking simulations predict binding poses, while mutagenesis experiments validate key residues in target interactions .
Q. What computational approaches are used to predict the reactivity and stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates energy barriers for ring-opening reactions or oxidation pathways. Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with metabolic stability .
Q. How do structural modifications in azaspiro compounds affect their pharmacokinetic properties?
- Methodological Answer :
- Substituent Positioning : Introducing methyl groups at the 6-position (e.g., 6,6-dimethyl analogs) increases steric hindrance, reducing CYP450-mediated metabolism.
- Ring Size : Smaller spiro rings (e.g., 2-azaspiro[3.3]heptane) exhibit faster clearance due to reduced van der Waals interactions with plasma proteins.
- In Vitro Assays : Microsomal stability tests and Caco-2 permeability models quantify bioavailability changes .
Q. When encountering contradictory biological activity data in studies of this compound, what analytical strategies should be employed?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
- Orthogonal Assays : Confirm target engagement using SPR and cellular thermal shift assays (CETSA).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 7-oxa-1-azaspiro analogs) to identify trends in activity .
Q. How can in vitro assays be designed to evaluate the therapeutic potential of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC values.
- Cell Viability : Screen against cancer lines (e.g., MCF-7, A549) via MTT or ATP-luminescence assays.
- Off-Target Profiling : Employ broad-panel kinase profiling or radioligand binding assays to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
